Regiochemical Switch: 4-cyclopropylmethoxy-3-hydroxymethyl vs 3-cyclopropylmethoxy-4-hydroxy
The target compound positions the hydroxymethyl group at the 3-position and the cyclopropylmethoxy group at the 4-position. This is the reverse of the established roflumilast intermediate Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) [1]. This regiochemical switch alters the hydrogen-bond donor topology, which is critical for PDE4 binding, where the cyclopropylmethoxy moiety must fill a specific hydrophobic subpocket defined by residues Phe 586 and Met 603 [2].
| Evidence Dimension | Substitution pattern and hydrogen-bond donor orientation |
|---|---|
| Target Compound Data | 4-(cyclopropylmethoxy), 3-(hydroxymethyl) |
| Comparator Or Baseline | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: 3-(cyclopropylmethoxy), 4-(hydroxy) |
| Quantified Difference | Reversed regiochemistry of functional groups; dihedral angle between benzene and cyclopropyl rings is 60.3° for the comparator [1], while the target's conformation differs due to altered substitution. |
| Conditions | Small-molecule X-ray crystallography for comparator (monoclinic, P21/n, T = 113 K); Molecular docking in PDE4B catalytic site (PDB 8OEG) for class-level inference [1][2]. |
Why This Matters
A reversed substitution pattern can lead to a completely different structure-activity relationship (SAR), making the target compound a distinct tool for probing PDE4 binding pockets and potentially offering a different selectivity profile.
- [1] Hou, J. J., et al. (2010). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Acta Crystallographica Section E, 66(8), o2004. DOI: 10.1107/S1600536810026826. View Source
- [2] Rizzi, A., et al. (2021). Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of COPD. Journal of Medicinal Chemistry, 64(14), 10027-10046. DOI: 10.1021/acs.jmedchem.1c00204. View Source
